molecular formula C4H9NO3 B13858765 (3R)-2-(15N)azanyl-3-hydroxybutanoic acid

(3R)-2-(15N)azanyl-3-hydroxybutanoic acid

Cat. No.: B13858765
M. Wt: 120.11 g/mol
InChI Key: AYFVYJQAPQTCCC-OTRLKVRSSA-N
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Description

L-Threonine-15N is a stable isotope-labeled compound of L-threonine, an essential amino acid. The “15N” denotes the presence of the nitrogen-15 isotope, which is used in various scientific research applications, particularly in nuclear magnetic resonance (NMR) studies. L-Threonine itself plays a crucial role in protein synthesis and other metabolic functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Threonine-15N can be synthesized through isotopic labeling techniques. One common method involves the incorporation of nitrogen-15 into the amino acid during its biosynthesis in microorganisms. This process typically involves growing bacteria in a medium enriched with nitrogen-15 sources, such as ammonium chloride-15N or nitrate-15N .

Industrial Production Methods

Industrial production of L-Threonine-15N follows similar principles but on a larger scale. The microorganisms are cultivated in bioreactors with controlled conditions to optimize the yield of the labeled amino acid. The product is then purified through various chromatographic techniques to achieve high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

L-Threonine-15N undergoes several types of chemical reactions, including:

    Oxidation: L-Threonine can be oxidized to form various products, such as amino acids and keto acids.

    Reduction: Reduction reactions can convert L-Threonine into other amino acids or derivatives.

    Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Threonine can yield glycine and acetaldehyde, while reduction can produce serine .

Scientific Research Applications

L-Threonine-15N is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

L-Threonine-15N functions similarly to its unlabeled counterpart. It is a precursor to amino acids like glycine and serine and plays a role in protein synthesis. It also acts as a lipotropic agent, helping to control fat build-up in the liver. The nitrogen-15 isotope does not alter the biochemical properties of L-Threonine but allows for detailed tracking and analysis in research studies .

Comparison with Similar Compounds

Similar Compounds

    L-Threonine-13C: Another isotope-labeled version of L-Threonine, where carbon-13 is used instead of nitrogen-15.

    L-Serine-15N: A nitrogen-15 labeled version of L-Serine, another amino acid involved in similar metabolic pathways.

    L-Glycine-15N: Nitrogen-15 labeled glycine, used in similar research applications.

Uniqueness

L-Threonine-15N is unique due to its specific labeling with nitrogen-15, making it particularly valuable for NMR studies. Its role in protein synthesis and metabolic pathways also distinguishes it from other labeled amino acids .

Properties

Molecular Formula

C4H9NO3

Molecular Weight

120.11 g/mol

IUPAC Name

(3R)-2-(15N)azanyl-3-hydroxybutanoic acid

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3?/m1/s1/i5+1

InChI Key

AYFVYJQAPQTCCC-OTRLKVRSSA-N

Isomeric SMILES

C[C@H](C(C(=O)O)[15NH2])O

Canonical SMILES

CC(C(C(=O)O)N)O

Origin of Product

United States

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